molecular formula C15H16N4O4 B3872719 N'-(3,4,5-trimethoxybenzylidene)-2-pyrazinecarbohydrazide

N'-(3,4,5-trimethoxybenzylidene)-2-pyrazinecarbohydrazide

Cat. No.: B3872719
M. Wt: 316.31 g/mol
InChI Key: FPBWXDUKTWKNMF-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(3,4,5-trimethoxybenzylidene)-2-pyrazinecarbohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of a primary amine with an aldehyde. This compound is of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4,5-trimethoxybenzylidene)-2-pyrazinecarbohydrazide involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-pyrazinecarbohydrazide. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the condensation reaction, and the progress is monitored using thin-layer chromatography (TLC). After completion, the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(3,4,5-trimethoxybenzylidene)-2-pyrazinecarbohydrazide are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4,5-trimethoxybenzylidene)-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(3,4,5-trimethoxybenzylidene)-2-pyrazinecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(3,4,5-trimethoxybenzylidene)-2-pyrazinecarbohydrazide involves its interaction with cellular targets. For instance, in cancer cells, it has been shown to induce apoptosis through the activation of death receptors and mitochondrial pathways. The compound can bind to specific proteins and enzymes, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3,4,5-trimethoxybenzylidene)-2-pyrazinecarbohydrazide is unique due to its specific structure, which includes a pyrazine ring. This structural feature may contribute to its distinct biological activities and potential therapeutic applications compared to other similar compounds .

Properties

IUPAC Name

N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4/c1-21-12-6-10(7-13(22-2)14(12)23-3)8-18-19-15(20)11-9-16-4-5-17-11/h4-9H,1-3H3,(H,19,20)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBWXDUKTWKNMF-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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